3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
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Overview
Description
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactionsThe final step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, to attach the phenoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,4-difluoroaniline
- 2,6-Dibromo-4-(trifluoromethoxy)aniline
- 3-Bromo-2-(2,6-difluoro-4-(trifluoromethyl)phenoxy)-5-(trifluoromethoxy)aniline
Uniqueness
Compared to similar compounds, 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H7BrF5NO |
---|---|
Molecular Weight |
368.10 g/mol |
IUPAC Name |
3-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H7BrF5NO/c14-7-2-1-3-10(20)11(7)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H,20H2 |
InChI Key |
LFKCKHRSLDAGAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origin of Product |
United States |
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